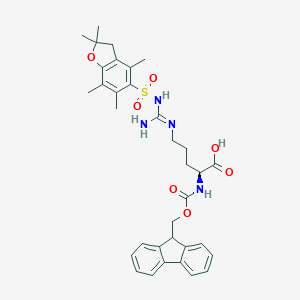
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-propanol is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials. It plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .
Synthesis Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol is a solution-phase peptide chemistry solvent. This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .Molecular Structure Analysis
The chemical formula of 1,1,1,3,3,3-Hexafluoro-2-propanol is CF₃CH (OH)CF₃. Its molar mass is 168.04 g/mol .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol has been found to be a superior solvent for the generation of radical cations, in many cases increasing their half-lives by a factor of 10^2 compared with those pertaining to trifluoroacetic acid .Physical And Chemical Properties Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol has a refractive index of 1.275 (lit.), a boiling point of 59 °C (lit.), a melting point of -4 °C (lit.), and a density of 1.596 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Solution-Phase Peptide Chemistry
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate: is utilized as a solvent in solution-phase peptide chemistry . Its high ionizing power and polarity facilitate Friedel–Crafts-type reactions without the need for a Lewis acid catalyst. This property is particularly beneficial for synthesizing complex peptides and proteins in a laboratory setting.
Catalysis in Organic Synthesis
This compound acts as a catalyst in organic synthesis, particularly in epoxidation reactions . It catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide, which is a critical reaction in the production of various organic compounds.
Lithographic/Nanopatterning Materials
The compound is pivotal in preparing hexafluoroalcohol-functionalized methacrylate polymers, which are essential for lithographic and nanopatterning materials . These materials are crucial in the semiconductor industry for creating patterns on a nanometric scale.
Sample Preparation for GCMS
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate: is used in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS) . Its solvent properties help in the dissolution of samples, which is a vital step in the analytical process of identifying and quantifying compounds.
Production of Fluorinated Compounds
The compound is employed in the production of high-end chemicals such as fluorinated surfactants, emulsifiers, and medicines . Its unique chemical structure allows for the introduction of fluorine atoms into other molecules, which can significantly alter their properties.
Electronic Industry Cleaner
Due to its solvent properties, it is also used as a cleaner in the electronic industry . It can dissolve and remove residues from electronic components without damaging them, which is essential for maintaining the functionality and longevity of electronic devices.
Polymerization Medium
It serves as a polymerization medium in the creation of various polymers . The compound’s ability to dissolve monomers and initiate polymerization reactions makes it valuable for producing plastics and resins.
Green and Sustainable Solvent
Lastly, it is emerging as a green and sustainable solvent, particularly in the context of deep eutectic solvents (DES) . Its use in such applications is gaining traction due to its lower environmental impact compared to traditional solvents.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQWNHARTXNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate | |
CAS RN |
156241-41-7 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)


![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)





![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
